molecular formula C13H18F2N2O2 B13677894 Ethyl 4-[3-(Difluoromethyl)-1-pyrazolyl]cyclohexanecarboxylate

Ethyl 4-[3-(Difluoromethyl)-1-pyrazolyl]cyclohexanecarboxylate

Cat. No.: B13677894
M. Wt: 272.29 g/mol
InChI Key: QJTKOCCJCXJXCE-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(Difluoromethyl)-1-pyrazolyl]cyclohexanecarboxylate is a chemical compound that belongs to the class of difluoromethyl pyrazole derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of the difluoromethyl group in the pyrazole ring enhances the compound’s biological activity and stability, making it a valuable building block for the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-(Difluoromethyl)-1-pyrazolyl]cyclohexanecarboxylate typically involves multiple steps. One common method starts with the halogenation of 1,3-dimethylpyrazole to obtain 4-halogen-1,3-dimethyl-1H-pyrazole. This intermediate is then reacted with a bromination reagent and AIBN, followed by hydrolysis to yield 4-halogen-1-methyl-1H-pyrazole-3-formaldehyde. The next step involves fluorination to produce 4-halogen-3-difluoromethyl-1-methylpyrazole, which is finally reacted with ethyl chloroformate and a Grignard reagent to obtain the desired product .

Industrial Production Methods

Industrial production of this compound often focuses on optimizing yield and purity while minimizing environmental impact. A cost-competitive and green route has been developed, which significantly reduces the environmental footprint compared to traditional methods. This route involves the use of bulk fluorine-containing starting materials and efficient reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-(Difluoromethyl)-1-pyrazolyl]cyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit enhanced biological activities and stability .

Mechanism of Action

The mechanism of action of Ethyl 4-[3-(Difluoromethyl)-1-pyrazolyl]cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. For instance, in fungicidal applications, the compound inhibits succinate dehydrogenase, an essential enzyme in the tricarboxylic acid cycle. This inhibition disrupts the energy production in pathogenic fungi, leading to their death . The difluoromethyl group enhances the binding affinity and selectivity of the compound towards its targets .

Comparison with Similar Compounds

Ethyl 4-[3-(Difluoromethyl)-1-pyrazolyl]cyclohexanecarboxylate is unique due to its difluoromethyl group, which imparts enhanced biological activity and stability. Similar compounds include:

Properties

Molecular Formula

C13H18F2N2O2

Molecular Weight

272.29 g/mol

IUPAC Name

ethyl 4-[3-(difluoromethyl)pyrazol-1-yl]cyclohexane-1-carboxylate

InChI

InChI=1S/C13H18F2N2O2/c1-2-19-13(18)9-3-5-10(6-4-9)17-8-7-11(16-17)12(14)15/h7-10,12H,2-6H2,1H3

InChI Key

QJTKOCCJCXJXCE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(CC1)N2C=CC(=N2)C(F)F

Origin of Product

United States

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